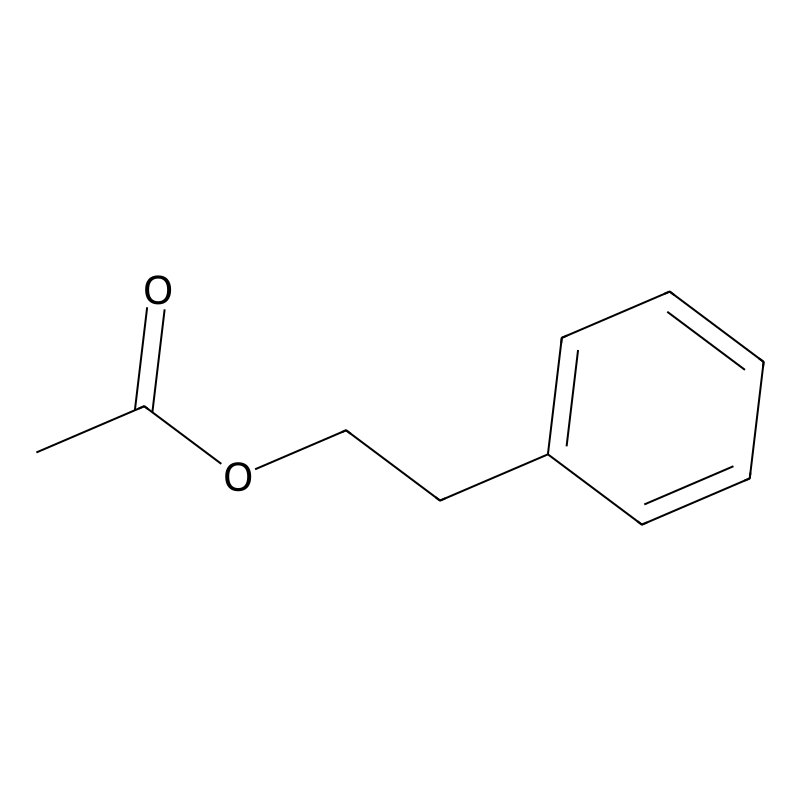

Phenethyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 mL in 2 mL 70% ethanol (in ethanol)

Synonyms

Canonical SMILES

Food Science and Flavor Research

- PEA contributes to the characteristic aroma of various fruits like roses, strawberries, and peaches. Scientists use PEA to study and understand the perception of flavor and aroma in humans. Source: National Institutes of Health: )

- Researchers also use PEA as a flavoring agent in food and beverage products to achieve a desirable taste and smell.

Microbiology and Yeast Fermentation

- PEA is a natural product of some yeast strains, including Saccharomyces cerevisiae, commonly used in bread and wine production. Scientists study PEA production in yeast to understand their metabolic pathways and optimize fermentation processes for various applications. Source: National Institutes of Health: )

Biocatalysis and Enzyme Research

- PEA synthesis can be achieved using enzymes, which are biological catalysts. Scientists investigate the use of enzymes for PEA production as a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. Source: ScienceDirect:

Plant and Fungal Interactions

Phenethyl acetate is an organic compound classified as an ester, specifically the acetate ester of 2-phenylethanol. It is a colorless liquid with a distinct rose and honey scent, often described as having a raspberry-like flavor. This compound is naturally found in various fruits and biological products, contributing to their aroma and taste. Its molecular formula is , with a molecular weight of approximately 164.20 g/mol. Phenethyl acetate is insoluble in water but soluble in organic solvents like ethanol and ether, making it useful in various applications including food flavoring and perfumery .

- Esterification Reaction: The most common method involves the reaction between 2-phenylethanol and acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester while releasing water as a byproduct:

- Transesterification: Another method includes transesterification using acyl donors such as vinyl acetate, which has been optimized using biocatalysts like acyltransferases from Mycobacterium smegmatis, achieving high conversion rates under specific conditions .

- Reactive Distillation: This technique combines distillation with the esterification process to improve yields by continuously removing water from the reaction mixture, thus driving the equilibrium toward product formation .

Phenethyl acetate exhibits various biological activities, including:

- Flavoring Agent: It is widely used in the food industry for its pleasant aroma and taste.

- Fragrance Component: In perfumery, it contributes to floral and fruity notes.

- Metabolite: It serves as a metabolite in certain organisms, including Saccharomyces cerevisiae, indicating its role in biochemical pathways .

The synthesis of phenethyl acetate can be approached through several methods:

- Conventional Esterification:

- Reactants: 2-phenylethanol and acetic acid.

- Conditions: Typically requires heating and an acid catalyst (e.g., sulfuric acid).

- Enzymatic Synthesis:

- Continuous Production Methods:

Phenethyl acetate has diverse applications across various industries:

- Food Industry: Used as a flavoring agent in confectionery, beverages, and baked goods.

- Cosmetics and Fragrances: Incorporated into perfumes and scented products for its appealing scent profile.

- Pharmaceuticals: Investigated for potential roles in drug formulations due to its biological activity .

Research on phenethyl acetate's interactions primarily focuses on its effects on human health and its behavior in biological systems:

- Toxicological Assessments: Studies have evaluated its safety as a fragrance ingredient, indicating low toxicity levels when used appropriately .

- Metabolic Pathways: Investigations into how this compound is metabolized by organisms provide insights into its biological significance .

Phenethyl acetate shares similarities with several other esters and aromatic compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Aroma Profile | Common Uses |

|---|---|---|---|

| Ethyl acetate | Simple ester | Fruity | Solvent, flavoring |

| Benzyl acetate | Aromatic ester | Sweet, floral | Fragrance, flavoring |

| Isoamyl acetate | Branched-chain ester | Banana-like | Flavoring agent |

| Methyl salicylate | Salicylate ester | Wintergreen | Pain relief topical ointments |

Uniqueness of Phenethyl Acetate

Phenethyl acetate stands out due to its specific aromatic profile that closely resembles floral notes, making it particularly valuable in perfumery and food flavoring. Its ability to be synthesized through both chemical and enzymatic methods also highlights its versatility compared to similar compounds that may not have such diverse synthetic pathways.

Phenethyl acetate, also known as 2-phenylethyl acetate or β-phenylethyl acetate, has been a subject of scientific interest for decades due to its pleasant aromatic properties and natural occurrence. The compound was identified in various natural sources, particularly fruits and essential oils, long before synthetic production methods were developed. Early research focused primarily on isolation and identification from natural sources, with subsequent studies exploring chemical synthesis and applications in the fragrance and flavor industries.

The scientific documentation of phenethyl acetate dates back to early chemical catalogs and flavor compound registries. Its role as a natural flavor component has been recognized in the food science literature, where it has been identified as a key contributor to the aroma profiles of various fruits and fermented products. The compound's significance in perfumery was established through organoleptic research that characterized its distinctive rose-like scent with honey undertones.

Significance in Academic Research

Phenethyl acetate holds significant importance in multiple disciplines of academic research. In organic chemistry, it serves as a model compound for ester synthesis and reactions, while in food science, it represents an important volatile flavor compound found in numerous natural products. The compound's presence in Malaysian cocoa beans, cheddar cheese, wine, brandy, and other grape-derived alcoholic beverages has made it a subject of interest in food chemistry and flavor analysis research.

The compound also plays a role in biochemistry and metabolomics studies as it is a metabolite produced by various organisms, including Saccharomyces cerevisiae (baker's yeast). This connection to microbial metabolism has opened avenues for biotechnological research focused on the bioproduction of natural aroma compounds through fermentation and enzymatic processes.

In recent years, phenethyl acetate has gained attention in green chemistry research due to efforts to develop sustainable and environmentally friendly production methods. As a naturally occurring compound with commercial value, it represents an ideal target for biocatalytic synthesis approaches that align with principles of sustainable chemistry.

Research Trends and Bibliometric Analysis

Research interest in phenethyl acetate has evolved significantly over time, with distinct trends emerging in different scientific domains. A bibliometric analysis of research publications reveals several key patterns:

- Early literature primarily focused on analytical identification and isolation techniques for natural sources.

- From the 1980s through early 2000s, research emphasized chemical synthesis methods and applications in fragrance formulations.

- Since the mid-2000s, there has been a marked increase in publications related to biocatalytic synthesis, enzymatic production, and green chemistry approaches.

- The most recent decade has seen growing interest in industrial biotechnology applications, with emphasis on scalable production methods using renewable feedstocks.

The Ehrlich Pathway

The Ehrlich pathway converts aromatic amino acids like L-phenylalanine into fusel alcohols, including 2-phenylethanol, which is subsequently acetylated to form phenethyl acetate. This pathway involves four enzymatic steps: (1) uptake of L-phenylalanine via amino acid permeases, (2) transamination to phenylpyruvate, (3) decarboxylation to phenylacetaldehyde, and (4) reduction to 2-phenylethanol.

Metabolic Regulation of the Ehrlich Pathway

Metabolic flux through the Ehrlich pathway is tightly regulated by feedback inhibition and substrate availability. In Yarrowia lipolytica, overexpression of permeases and transaminases increases L-phenylalanine uptake and transamination rates, while knockout of competing pathways (e.g., phenylpyruvate diversion to 2-hydroxyphenylacetate) enhances 2-phenylethanol yields [2]. For instance, a refactored Y. lipolytica strain with optimized permease (ARO8), transaminase (ARO9), and phenylacetaldehyde reductase (PAR4) modules achieved a 2.4-fold increase in 2-phenylethanol titer (1,809 mg/L) compared to wild-type strains [2].

Key Enzymes in the Ehrlich Pathway

Critical enzymes include:

- Aromatic aminotransferases (ARO8, ARO9): Catalyze the reversible transamination of L-phenylalanine to phenylpyruvate using α-ketoglutarate as a co-substrate [2] [3].

- Phenylpyruvate decarboxylases (PDC): Convert phenylpyruvate to phenylacetaldehyde, with Saccharomyces cerevisiae Pdc6p showing high substrate specificity [3].

- Alcohol dehydrogenases (ADH): Reduce phenylacetaldehyde to 2-phenylethanol. PAR4-encoded reductases in Y. lipolytica exhibit superior activity, yielding 1,750 mg/L 2-phenylethanol [2].

Transcriptional Regulation via Aro Genes

The ARO gene cluster (e.g., ARO8, ARO9) is transcriptionally regulated by nutrient availability and stress responses. In S. cerevisiae, nitrogen limitation upregulates ARO8 expression, increasing flux toward 2-phenylethanol biosynthesis [3]. Additionally, ARO10 encodes a decarboxylase with broad substrate specificity, further modulating phenylacetaldehyde production [5].

Alcohol Acetyltransferase Mechanisms

Acetyl-Coenzyme A Transfer to 2-Phenylethanol

Alcohol acetyltransferases (AATs) catalyze the acetylation of 2-phenylethanol using acetyl-coenzyme A (acetyl-CoA) as the acyl donor. In S. cerevisiae, Atf1p is the primary AAT, demonstrating high specificity for acetyl-CoA over longer-chain acyl-CoA derivatives [5]. Structural studies reveal that Atf1p’s active site contains a conserved HXXXDG motif, where histidine-191 facilitates nucleophilic attack on acetyl-CoA’s thioester bond [5].

In contrast, Mycobacterium smegmatis acyltransferase (MsAcT) operates efficiently in aqueous environments, achieving 99.17% conversion of 2-phenylethanol to phenethyl acetate within 30 minutes when immobilized in a tetramethoxysilane gel [1]. This immobilization enhances MsAcT’s transesterification-to-hydrolysis ratio by 6.33-fold, making it industrially viable [1].

Cofactor Requirements for Biosynthesis

AATs require acetyl-CoA as an essential cofactor, with cellular acetyl-CoA pools limiting reaction rates. In S. cerevisiae, Atf1p indirectly regulates acetyl-CoA homeostasis via thioesterase activity, hydrolyzing medium-chain acyl-CoAs to free CoA and fatty acids [5]. This activity ensures CoA recycling but reduces acetate ester yields, prompting engineering efforts to suppress thioesterase function [5].

Comparative Pathway Analysis in Different Organisms

| Organism | Pathway Features | Key Enzymes | Yield/Conversion |

|---|---|---|---|

| Saccharomyces cerevisiae | Combines Ehrlich pathway with Atf1p-mediated acetylation | ARO8, ARO9, Atf1p | 1,432 mg/L 2-PEAc [3] |

| Yarrowia lipolytica | Refactored Ehrlich pathway with optimized permeases and reductases | PAR4, ARO8-GapY3 fusion | 1,809 mg/L 2-PEAc [2] |

| Mycobacterium smegmatis | Aqueous transesterification using immobilized acyltransferase | MsAcT | 99.17% conversion in 30 min [1] |

- Efficiency: M. smegmatis achieves near-quantitative conversion but requires substrate feeding, whereas Y. lipolytica’s refactored pathway enables de novo synthesis from glucose [1] [2].

- Enzyme Stability: Immobilized MsAcT retains activity over 10 reaction cycles, outperforming soluble AATs in S. cerevisiae, which degrade rapidly under industrial conditions [1] [5].

- Regulatory Complexity: S. cerevisiae’s pathway is constrained by competing esterase activity and acetyl-CoA availability, necessitating metabolic engineering for high yields [3] [5].

Yeast-Based Production Systems

Saccharomyces cerevisiae Metabolism

Saccharomyces cerevisiae represents the most extensively studied yeast species for phenethyl acetate production, with natural biosynthetic capabilities through the Ehrlich pathway and direct esterification processes. The fundamental metabolic framework for phenethyl acetate synthesis in S. cerevisiae involves the conversion of phenylalanine to phenylpyruvate via aromatic amino acid transaminases, specifically Aro8p and Aro9p. This transamination reaction serves as the initial step in the Ehrlich pathway, where phenylpyruvate is subsequently decarboxylated to phenylacetaldehyde by phenylpyruvate decarboxylase Aro10p and pyruvate decarboxylase isoenzymes Pdc1p, Pdc5p, and Pdc6p.

The final reduction of phenylacetaldehyde to 2-phenylethanol is catalyzed by alcohol dehydrogenases including Adh1p, Adh2p, Adh3p, Adh4p, and Adh5p, as well as formaldehyde dehydrogenase Sfa1p. The subsequent esterification of 2-phenylethanol with acetyl-CoA to form phenethyl acetate is primarily mediated by alcohol acetyltransferases Atf1p and Atf2p. Atf1p demonstrates broad substrate specificity, capable of synthesizing various acetate esters from different alcohols, including ethyl acetate, isoamyl acetate, isobutyl acetate, and phenylethyl acetate.

Wild-type S. cerevisiae strains have demonstrated significant phenethyl acetate production capabilities, with the JM2014 strain achieving titers of 3,600 mg/L after 72 hours of fermentation in optimized medium containing glucose and L-phenylalanine. The production capacity is highly dependent on the availability of L-phenylalanine as the sole nitrogen source, which shifts cellular metabolism toward the Ehrlich pathway. When phenylalanine concentrations are limiting, cells preferentially utilize the compound for protein synthesis rather than aromatic compound production.

Advanced genetic engineering approaches have significantly enhanced phenethyl acetate production in S. cerevisiae. The engineered strain JHY315, featuring aldehyde dehydrogenase 3 (ALD3) deletion and overexpression of ARO9 and ARO10 genes, achieved remarkable production levels of 4,800 mg/L. This strain incorporates episomal overexpression of key enzymatic components and enhanced transcription factor Aro80 expression to induce endogenous gene expression. The ALD3 deletion prevents the oxidation of phenylacetaldehyde to phenylacetate, thereby redirecting metabolic flux toward 2-phenylethanol and subsequent ester formation.

The CWY132 mutant strain represents another successful engineering approach, producing 3,760 mg/L of phenethyl acetate under optimized fermentation conditions. This strain employs a combination of glucose and L-phenylalanine as substrates, with careful optimization of medium composition and environmental parameters to maximize production efficiency.

Quantitative trait loci (QTL) analysis has revealed novel genetic determinants of phenethyl acetate production in S. cerevisiae. Research identified superior alleles of FAS2 and TOR1 genes that significantly enhance ester production. The FAS2 gene encodes the alpha subunit of the fatty acid synthetase complex, and specific mutations (A57T, S565N, A1136T, V1624I, S1800N) in this gene result in increased phenethyl acetate production. These mutations appear to compromise acetyl-CoA utilization by the fatty acid synthase complex, resulting in higher availability of acetyl-CoA for ester synthesis.

The TOR1 gene, involved in nitrogen regulation, also plays a crucial role in phenethyl acetate production. A nonsense mutation in TOR1 combined with the superior FAS2 allele increased production by 70% compared to parent strains. This regulatory mechanism demonstrates the complex interplay between nitrogen metabolism and aromatic compound biosynthesis in yeast cells.

Expression regulation of alcohol acetyltransferases represents a critical control point in phenethyl acetate production. The ATF1 gene expression is rapidly induced by glucose addition to carbon-starved cells through the Ras/cAMP/PKA signaling pathway. Nitrogen availability in the growth medium is essential for maintaining ATF1 expression, with long-term activation achievable through addition of non-metabolizable amino acid analogs such as β-L-alanine. Heat stress and ethanol stress conditions result in reversible repression of ATF1 expression, indicating environmental sensitivity of the ester biosynthesis pathway.

The substrate specificity of Atf1p has been extensively characterized, revealing strict preference for acetyl-CoA as the acyl donor while maintaining broad alcohol substrate acceptance. This enzyme catalyzes the formation of multiple acetate esters, including ethyl acetate, isoamyl acetate, isobutyl acetate, butyl acetate, hexyl acetate, heptyl acetate, octyl acetate, and phenylethyl acetate. The enzyme's promiscuous nature toward alcohol substrates makes it an excellent candidate for producing diverse ester profiles in fermented products.

Metabolic flux analysis has identified several bottlenecks in phenethyl acetate production. The availability of aromatic amino acid precursors represents a primary limitation, as the shikimate pathway for de novo aromatic amino acid synthesis involves multiple regulatory checkpoints and feedback inhibition mechanisms. The conversion efficiency from L-phenylalanine to phenethyl acetate is influenced by competing metabolic pathways, including the cinnamate pathway that diverts phenylalanine away from ester production when more assimilable nitrogen sources are present.

Kluyveromyces marxianus and Solid-State Fermentation

Kluyveromyces marxianus emerges as a highly promising platform for phenethyl acetate production, particularly through innovative solid-state fermentation (SSF) approaches utilizing agricultural waste materials. This thermotolerant yeast species exhibits superior growth characteristics at elevated temperatures up to 45°C, making it advantageous for industrial applications where temperature control costs are significant. The species demonstrates remarkable metabolic flexibility, capable of utilizing diverse carbon sources including glucose, galactose, lactose, xylose, arabinose, and inulin.

The wild-type K. marxianus CCT 7735 strain achieved impressive phenethyl acetate production of 3,440 mg/L under optimized conditions in synthetic medium containing glucose and L-phenylalanine. This production level was achieved through systematic optimization of fermentation parameters, including temperature, pH, agitation, and substrate concentrations. The strain's natural ability to produce high levels of aromatic compounds through the Ehrlich pathway makes it particularly suitable for flavor and fragrance applications.

Genetic engineering of K. marxianus has yielded significant improvements in phenethyl acetate production capacity. The engineered strain BY25569, incorporating feedback-resistant DAHP synthase (AroGfbr) from Klebsiella pneumoniae, demonstrated enhanced production of 1,300 mg/L without requiring L-phenylalanine supplementation. This modification improves the production of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) from glucose, thereby enhancing the flux through the shikimate pathway for aromatic amino acid biosynthesis.

The solid-state fermentation approach using K. marxianus represents a paradigm shift toward sustainable production systems utilizing agricultural waste materials. Research has demonstrated successful phenethyl acetate production using sugarcane bagasse as the primary substrate. The basic batch SSF system achieved production levels of 17 mg of combined 2-phenylethanol and phenethyl acetate per gram of dry sugarcane bagasse. This approach offers significant environmental benefits by valorizing agricultural residues while producing high-value aromatic compounds.

Enhanced operational strategies have further improved the efficiency of SSF systems. Fed-batch approaches resulted in production increases of 11.6% and 12.5% compared to standard batch operations at 1.6 L and 22 L scales, respectively. The fed-batch strategy involves controlled addition of substrates during fermentation to maintain optimal nutrient levels and prevent substrate inhibition effects. Sequential-batch operations achieved even greater improvements, with production increases of 16.9% and 2.4% compared to batch processes.

The sequential-batch approach involves multiple fermentation cycles using the same solid substrate, with careful management of moisture content, aeration, and nutrient supplementation between cycles. This strategy promotes resource efficiency by reducing inoculum requirements by 22-76% while maintaining high production levels. The approach also demonstrates enhanced sustainability through reduced air consumption and shorter processing times.

Optimization of solid-state fermentation parameters has revealed critical factors influencing phenethyl acetate production. Air supply rate significantly affects oxygen availability and metabolic activity, with optimal aeration providing sufficient oxygen for cellular respiration while preventing excessive substrate drying. Temperature control is crucial, as K. marxianus can tolerate higher temperatures than many other yeast species, allowing for more efficient enzymatic reactions and reduced contamination risks.

Initial moisture content of the solid substrate represents another critical parameter, affecting both microbial growth and mass transfer processes. Optimal moisture levels ensure adequate water activity for cellular metabolism while preventing excessive water that could lead to anaerobic conditions and undesirable fermentation products. The moisture content also influences the physical structure of the substrate matrix, affecting gas exchange and metabolite diffusion.

The feeding strategy employed in SSF systems significantly impacts both product yield and process efficiency. Split feeding of sugarcane bagasse in fed-batch operations achieved maximum production of 18.4 mg products per gram of residue. This approach involves staged addition of substrate to maintain optimal nutrient concentrations and prevent substrate inhibition effects that can occur with high initial loadings.

Metabolic pathway analysis in K. marxianus has revealed efficient conversion of L-phenylalanine to phenethyl acetate through the Ehrlich pathway. The species possesses robust aromatic amino acid transaminase activity, enabling efficient conversion of phenylalanine to phenylpyruvate. Subsequent decarboxylation and reduction steps proceed efficiently, generating 2-phenylethanol that serves as the precursor for ester formation.

The acetate ester formation in K. marxianus involves alcohol acetyltransferase enzymes similar to those found in S. cerevisiae, though with potentially different substrate specificities and kinetic properties. The species' natural production of acetate esters during fermentation provides a foundation for enhanced phenethyl acetate production through metabolic engineering approaches.

Comparative analysis of different K. marxianus strains has revealed significant strain-dependent variations in phenethyl acetate production capacity. Some strains exhibit superior enzyme expression levels or altered metabolic regulation that favors aromatic compound production. Strain selection based on production capability, growth characteristics, and stress tolerance is crucial for optimizing industrial applications.

The thermotolerant nature of K. marxianus provides significant advantages for industrial phenethyl acetate production. Higher fermentation temperatures result in increased enzymatic reaction rates and improved substrate utilization efficiency. The reduced cooling requirements translate to lower operational costs and simplified process control systems. Additionally, the elevated temperatures reduce contamination risks from mesophilic microorganisms that might compete with the production strain.

Integration of solid-state fermentation with downstream processing has revealed opportunities for process intensification. The produced phenethyl acetate can be recovered through various extraction methods, including solvent extraction, steam distillation, or supercritical fluid extraction. The choice of recovery method depends on product purity requirements, economic considerations, and environmental impact assessments.

Scale-up considerations for K. marxianus SSF systems involve careful attention to heat and mass transfer limitations. Larger-scale operations require effective aeration systems to maintain adequate oxygen supply throughout the substrate bed. Temperature control becomes increasingly challenging at larger scales due to metabolic heat generation and reduced surface-to-volume ratios. Mixing strategies must ensure uniform distribution of nutrients and moisture while avoiding mechanical damage to the substrate structure.

Yarrowia lipolytica Engineering Strategies

Yarrowia lipolytica represents a highly engineered platform for phenethyl acetate production, with sophisticated metabolic engineering approaches yielding exceptional production levels. This oleaginous yeast species offers unique advantages including strong acetyl-CoA flux, high TCA cycle activity, and well-developed genetic tools for metabolic engineering. The species' "Generally Regarded As Safe" (GRAS) status makes it particularly attractive for food and nutraceutical applications.

The engineered Y. lipolytica strain po1fk7P achieved remarkable phenethyl acetate production of 2,670 mg/L with a conversion yield of 0.702 g/g from L-phenylalanine. This represents a 4.16-fold increase over the starting strain and demonstrates the potential of systematic metabolic engineering approaches. The strain incorporates multiple engineering modifications targeting different aspects of the Ehrlich pathway and cofactor availability.

Ehrlich pathway refactoring in Y. lipolytica involved comprehensive characterization and optimization of all enzymatic steps. The pathway consists of four main enzymatic processes: L-phenylalanine internalization by amino acid permeases, transamination to phenylpyruvate by aminotransferases, decarboxylation to phenylacetaldehyde by phenylpyruvate decarboxylases, and reduction to 2-phenylethanol by alcohol dehydrogenases. Each step was systematically optimized through enzyme selection, expression level modulation, and cofactor availability enhancement.

The L-phenylalanine permease system in Y. lipolytica was enhanced through expression of heterologous transporters with improved substrate specificity and transport capacity. The native aromatic amino acid transporters were supplemented with additional permeases to increase substrate uptake rates and reduce transport limitations. This modification is particularly important for efficient substrate utilization in high-density fermentation systems.

Aminotransferase engineering focused on optimizing the transamination reaction that converts L-phenylalanine to phenylpyruvate using α-ketoglutarate as the amino acceptor. The native Y. lipolytica aminotransferases ylARO8 and ylARO9 were supplemented with heterologous enzymes exhibiting improved kinetic properties. The availability of α-ketoglutarate represents a critical bottleneck in this reaction, as the cofactor is primarily compartmentalized in mitochondria.

To address α-ketoglutarate limitations, researchers constructed an artificial cytosolic α-ketoglutarate source pathway. This involved expressing a bacterial aconitase (citB) coupled with native isocitrate dehydrogenase (ylIDP2) to generate α-ketoglutarate from citrate overflow from mitochondria. This engineering approach circumvents the natural compartmentalization barriers that limit cofactor availability for the transamination reaction.

Phenylpyruvate decarboxylase optimization involved characterization of the native ylARO10 enzyme and evaluation of heterologous decarboxylases with improved activity toward phenylpyruvate. The decarboxylation step is crucial for maintaining metabolic flux toward phenylacetaldehyde while preventing accumulation of phenylpyruvate, which can inhibit upstream enzymatic reactions.

The phenylacetaldehyde reduction step was extensively optimized through screening of multiple phenylacetaldehyde reductases (PARs). Eight native Y. lipolytica PARs were evaluated, with PAR4 (encoded by YALI0D07062g) demonstrating the highest activity. The engineered strain incorporating PAR4 achieved significantly improved 2-phenylethanol production, serving as the immediate precursor for ester formation.

Alcohol acetyltransferase activity for phenethyl acetate formation was enhanced through optimization of acetyl-CoA availability and esterification efficiency. The high acetyl-CoA flux characteristic of Y. lipolytica provides a strong foundation for ester synthesis, but additional modifications were implemented to further improve substrate availability. The fatty acid synthesis pathway was attenuated to redirect acetyl-CoA toward ester formation rather than lipid biosynthesis.

Metabolic flux redirection involved strategic knockout of competing pathways that consume key intermediates or cofactors. The tyrosine biosynthesis pathway was disrupted by deleting ylTYR1 to prevent diversion of phenylpyruvate toward tyrosine production. This modification ensures maximum flux toward phenethyl acetate production while eliminating competing metabolic demands.

Fatty acid synthesis attenuation was achieved through knockout of diacylglycerol acyltransferases ylDGA1 and ylDGA2, which catalyze the final step in triacylglycerol synthesis. This modification reduces the consumption of acetyl-CoA for fatty acid synthesis, making more substrate available for ester formation. The engineered strains po1fk5P, po1fk6P, and po1fk7P demonstrated significant improvements in phenethyl acetate production following these modifications.

Cofactor engineering in Y. lipolytica focused on enhancing NADH availability for the phenylacetaldehyde reduction reaction. The aldehyde reduction step requires NADH as a cofactor, and insufficient availability can limit production rates. Metabolic engineering approaches to increase NADH regeneration included optimization of glucose metabolism and enhancement of NADH-producing pathways.

The substrate cofeeding strategy employed in Y. lipolytica involves simultaneous utilization of glucose and L-phenylalanine to optimize carbon and nitrogen metabolism. Glucose provides energy, reducing equivalents, and carbon skeleton for cofactor synthesis, while L-phenylalanine serves as the direct precursor for phenethyl acetate production. This approach bypasses the complex regulation of de novo aromatic amino acid biosynthesis.

Fermentation optimization for Y. lipolytica phenethyl acetate production involved systematic evaluation of environmental parameters including pH, temperature, aeration, and substrate feeding strategies. The oleaginous nature of the species requires careful oxygen management to balance respiratory metabolism with product formation. Optimal oxygen levels support efficient cofactor regeneration while preventing excessive oxidative metabolism that could consume substrates.

The engineered Y. lipolytica strains demonstrated remarkable stability and productivity in extended fermentation periods. The po1fk7P strain maintained consistent production levels throughout fermentation cycles, indicating robust metabolic engineering modifications. This stability is crucial for industrial applications where consistent product quality and yield are essential.

Comparative analysis of different Y. lipolytica chassis strains revealed significant variations in phenethyl acetate production capacity. Some strains exhibited superior baseline production levels due to natural variations in enzyme expression or metabolic regulation. The selection of appropriate chassis strains provides a foundation for further engineering improvements.

Multi-omics analysis of engineered Y. lipolytica strains has provided insights into the metabolic changes accompanying phenethyl acetate production enhancement. Transcriptomic analysis revealed upregulation of key pathway enzymes and downregulation of competing pathways. Proteomic studies confirmed the expression of engineered enzymes and their integration into cellular metabolism.

The Y. lipolytica engineering approaches have established a foundation for producing diverse aromatic compounds beyond phenethyl acetate. The chassis strains developed for phenethyl acetate production have been successfully adapted for production of other aromatic esters, alcohols, and acids. This versatility demonstrates the potential for developing multi-product biorefinery systems based on engineered Y. lipolytica platforms.

Pichia kluyveri Transformation Efficiency

Pichia kluyveri represents an emerging platform for phenethyl acetate production, with particular emphasis on enhancing transformation efficiency for genetic engineering applications. This non-Saccharomyces yeast species exhibits unique metabolic capabilities that make it attractive for aromatic compound production, particularly in co-fermentation systems with other yeast species. The species demonstrates remarkable ability to produce diverse acetate esters, including 2-phenylethyl acetate, contributing to complex flavor profiles in fermented products.

The transformation efficiency of P. kluyveri has been systematically evaluated using various protocols adapted from other yeast species. Standard electroporation methods developed for Saccharomyces cerevisiae require significant optimization for effective transformation of P. kluyveri cells. The rigid cell wall structure and different membrane composition of P. kluyveri necessitate modified pretreatment protocols to achieve acceptable transformation rates.

Lithium acetate and dithiothreitol pretreatment protocols, originally developed for Pichia pastoris, have been adapted for P. kluyveri transformation. The combination of 0.1 M lithium acetate and 10 mM dithiothreitol pretreatment significantly enhances transformation efficiency, with dithiothreitol alone providing up to 20-fold improvement. The optimal cell density for transformation ranges from 1.15 to 2.6 A600, with higher densities yielding superior transformation rates.

Plasmid-based transformation systems for P. kluyveri utilize episomal vectors that can replicate independently in the host cells. These vectors typically incorporate selectable markers such as antibiotic resistance genes or auxotrophic complementation markers. The choice of selectable marker significantly impacts transformation efficiency, with some markers providing better selection pressure and lower background growth.

CRISPR-Cas9 genome editing has been successfully implemented in P. kluyveri, enabling precise genetic modifications for enhanced phenethyl acetate production. The development of CRISPR systems for P. kluyveri involved adaptation of guide RNA sequences and repair templates specific to the species' genome. The editing efficiency varies depending on the target gene location and the specific guide RNA design.

The genetic tools available for P. kluyveri include various promoters with different expression strengths and regulatory characteristics. Strong constitutive promoters enable high-level expression of heterologous genes, while inducible promoters provide temporal control over gene expression. The selection of appropriate promoters is crucial for optimizing metabolic pathway expression and minimizing metabolic burden.

Phenethyl acetate production in P. kluyveri occurs through natural metabolic pathways involving the conversion of aromatic amino acids to corresponding alcohols and subsequent esterification. The species possesses endogenous alcohol acetyltransferase activity that can generate various acetate esters from available alcohols and acetyl-CoA. The esterification efficiency depends on the availability of both alcohol and acetyl-CoA substrates.

Co-fermentation strategies involving P. kluyveri and Saccharomyces cerevisiae have demonstrated synergistic effects on phenethyl acetate production. The non-Saccharomyces species contributes unique enzymatic activities that complement the metabolic capabilities of S. cerevisiae. These mixed fermentation systems can achieve higher ester production levels than single-species fermentations while maintaining acceptable fermentation performance.

The metabolic characteristics of P. kluyveri during co-fermentation reveal enhanced amino acid metabolism pathways that support aromatic compound biosynthesis. The species demonstrates efficient utilization of phenylalanine and other aromatic amino acids as precursors for ester production. The enhanced biosynthesis of higher alcohol acetate compounds results from the species' specialized enzymatic machinery for aromatic metabolism.

Optimization of fermentation conditions for P. kluyveri phenethyl acetate production involves careful control of environmental parameters. Temperature management is particularly important, as the species exhibits temperature-sensitive growth and metabolic characteristics. Optimal temperatures typically range from 20°C to 30°C, with lower temperatures favoring ester production over biomass formation.

pH control during P. kluyveri fermentation significantly impacts both growth and metabolite production. The species demonstrates pH tolerance characteristics that allow fermentation under slightly acidic conditions typical of many fermented products. pH optimization involves balancing cellular growth requirements with conditions that favor ester synthesis and stability.

Aeration management in P. kluyveri fermentation systems requires careful attention to oxygen availability. The species exhibits facultative anaerobic metabolism, with oxygen levels affecting the balance between respiratory and fermentative metabolism. Optimal aeration provides sufficient oxygen for cellular respiration while maintaining conditions that favor ester production.

Substrate feeding strategies for P. kluyveri fermentation can significantly impact phenethyl acetate production levels. The species demonstrates preferences for specific carbon sources and nitrogen sources that influence metabolic flux distribution. Controlled feeding of aromatic amino acid precursors can enhance ester production while maintaining balanced cellular metabolism.

The aromatic compound production profile of P. kluyveri includes various esters beyond phenethyl acetate, contributing to complex flavor profiles in fermented products. The species produces ethyl acetate, isoamyl acetate, and other acetate esters that collectively contribute to fruity and floral aromas. This diverse ester production capability makes P. kluyveri valuable for applications requiring complex flavor profiles.

Strain selection within P. kluyveri species reveals significant variations in phenethyl acetate production capacity. Different strains exhibit varying levels of alcohol acetyltransferase activity and aromatic amino acid metabolism efficiency. Screening programs have identified superior strains with enhanced ester production capabilities that serve as foundations for further genetic improvement.

The interaction between P. kluyveri and other microorganisms in mixed fermentation systems involves complex metabolic exchanges and competitive relationships. The species can survive and maintain metabolic activity in the presence of dominant fermentation organisms such as S. cerevisiae. These interactions can result in enhanced overall ester production through complementary metabolic activities.

Metabolic engineering approaches for P. kluyveri focus on enhancing key enzymatic steps in phenethyl acetate biosynthesis. Overexpression of alcohol acetyltransferases can increase esterification efficiency, while enhancement of aromatic amino acid metabolism can improve precursor availability. The development of genetic tools and transformation protocols enables more sophisticated engineering approaches.

The industrial application potential of P. kluyveri for phenethyl acetate production depends on achieving consistent transformation efficiency and genetic stability. Reliable transformation protocols enable the development of improved strains with enhanced production capabilities. The species' natural ester production capabilities provide a strong foundation for genetic enhancement approaches.

Bacterial Production Systems

Mycobacterium smegmatis Acyltransferase Systems

Mycobacterium smegmatis acyltransferase (MsAcT) represents a revolutionary enzymatic system for phenethyl acetate production, offering unique advantages in aqueous synthesis environments. This bacterial acyltransferase exhibits extraordinary catalytic versatility, capable of performing transesterification, amidation, trans-amidation, and perhydrolysis reactions in both aqueous and organic solvent systems. The enzyme's remarkable preference for transesterification over hydrolysis in aqueous environments makes it particularly attractive for green chemistry applications.

The MsAcT enzyme system has been successfully employed for phenethyl acetate synthesis using a novel immobilization strategy that significantly enhances selectivity and stability. The enzyme was entrapped in a tetramethoxysilane gel network, which increased its selectivity for transesterification over hydrolysis by 6.33-fold. This immobilization approach not only improves enzyme performance but also enables enzyme reuse through multiple reaction cycles.

Optimization of the MsAcT-catalyzed phenethyl acetate synthesis process revealed optimal conditions using vinyl acetate as the acyl donor with a 2:1 molar ratio of vinyl acetate to 2-phenylethyl alcohol. The reaction system operates effectively in 80% (w/w) water content at 40°C, achieving remarkable conversion rates of 99.17% within 30 minutes. This rapid conversion rate demonstrates the exceptional catalytic efficiency of the optimized system.

The immobilized MsAcT system demonstrates excellent operational stability, maintaining activity through at least 10 reaction cycles without significant performance degradation. This reusability characteristic is crucial for industrial applications where enzyme costs represent a significant portion of production expenses. The immobilization strategy protects the enzyme from harsh reaction conditions while maintaining accessibility to substrates.

Mechanistic studies of MsAcT reveal a sophisticated catalytic system that preferentially activates alcohol nucleophiles over water molecules. The enzyme's hydrophobic entrance channel effectively blocks water access to the active site, thereby favoring transesterification reactions over hydrolysis. This unique structural characteristic enables efficient ester synthesis in aqueous environments where traditional chemical catalysts would favor hydrolysis.

The substrate specificity of MsAcT has been extensively characterized, revealing broad acceptance of alcohol substrates while maintaining preference for specific acyl donors. The enzyme efficiently catalyzes the formation of various flavor esters, including benzyl acetate, cinnamyl acetate, and phenethyl acetate. The substrate promiscuity makes MsAcT a versatile platform for producing diverse ester products from natural substrates.

Protein engineering approaches have significantly enhanced the performance of MsAcT for phenethyl acetate production. Rational design strategies targeting the enzyme's active site have yielded variants with improved activity, selectivity, and substrate scope. The engineered variants demonstrate enhanced acyltransferase activity while maintaining the enzyme's preference for transesterification over hydrolysis.

The F154A variant of MsAcT exhibits significantly improved activity toward bulky aromatic substrates, including phenethyl alcohol. This variant demonstrates enhanced accommodation of aromatic substrates in the active site while maintaining excellent enantioselectivity. The improved substrate acceptance makes this variant particularly suitable for phenethyl acetate production from natural substrates.

Flow chemistry applications of MsAcT have demonstrated exceptional productivity for phenethyl acetate synthesis. Continuous flow systems using immobilized MsAcT achieve impressive space-time yields while maintaining excellent product selectivity. The flow system operates with residence times as short as 5 minutes, demonstrating the potential for highly efficient continuous production processes.

The integration of MsAcT into continuous flow systems involves sophisticated reactor design and process optimization. Packed bed reactors containing immobilized enzyme maintain activity over extended operation periods, with one study reporting stable operation for one week without activity loss. The continuous removal of products, including the ethanol byproduct, contributes to system stability and high productivity.

Acyl donor selection significantly impacts the performance of MsAcT-catalyzed phenethyl acetate synthesis. Vinyl acetate emerges as the optimal acyl donor, providing rapid reaction rates and high conversion efficiencies. The high reactivity of vinyl acetate enables complete conversion in minimal reaction times while generating acetaldehyde as a byproduct that can be easily separated from the product.

The aqueous reaction environment used in MsAcT systems offers significant advantages for sustainable phenethyl acetate production. Water serves as an ideal green solvent, eliminating the need for organic solvents that require recovery and disposal. The aqueous system also simplifies downstream processing and product purification compared to organic solvent-based approaches.

Enzyme immobilization strategies for MsAcT have been extensively developed to enhance stability and reusability. Various immobilization matrices have been evaluated, including agarose, silica, and metal-organic frameworks. The choice of immobilization matrix affects enzyme loading, activity retention, and operational stability. Silica-based systems demonstrate excellent mechanical stability and enzyme protection.

The economic viability of MsAcT-based phenethyl acetate production depends on enzyme costs, substrate prices, and process efficiency. The high catalytic efficiency and reusability of immobilized MsAcT contribute to favorable production economics. The ability to use natural substrates and operate in aqueous environments further enhances economic attractiveness compared to traditional chemical synthesis methods.

Quality control in MsAcT-catalyzed phenethyl acetate production involves monitoring enzyme activity, product purity, and byproduct formation. The enzyme's high selectivity minimizes side product formation, simplifying purification requirements. Product analysis typically employs gas chromatography methods to quantify conversion rates and assess product quality.

Scale-up considerations for MsAcT systems involve maintaining optimal mass transfer and temperature control in larger reactors. The enzyme's thermostability enables operation at elevated temperatures that improve reaction rates and substrate solubility. Heat management becomes increasingly important at larger scales due to the exothermic nature of the esterification reaction.

The environmental impact of MsAcT-based phenethyl acetate production is significantly lower than traditional chemical synthesis methods. The elimination of organic solvents, mild reaction conditions, and use of renewable substrates contribute to improved environmental profiles. The biodegradable nature of the enzyme catalyst further enhances sustainability compared to chemical catalysts.

Regulatory considerations for MsAcT-produced phenethyl acetate involve ensuring compliance with food safety and cosmetic regulations. The enzyme's bacterial origin requires careful attention to endotoxin levels and microbial contamination. Proper purification and quality control procedures ensure that the final product meets regulatory standards for food and cosmetic applications.

Integration of MsAcT systems with upstream substrate production processes offers opportunities for process intensification and cost reduction. The enzyme's ability to utilize natural substrates enables direct integration with fermentation processes that produce 2-phenylethyl alcohol. This integration eliminates intermediate purification steps and reduces overall production costs.

Other Bacterial Species in Phenethyl Acetate Production

Beyond Mycobacterium smegmatis, several other bacterial species have been investigated for phenethyl acetate production, primarily through engineered metabolic pathways and ester biosynthesis platforms. Escherichia coli represents the most extensively studied bacterial host for ester production, with sophisticated metabolic engineering approaches enabling the biosynthesis of various acetate esters including phenethyl acetate.

The engineered E. coli strain DG03 achieved phenethyl acetate production of 687 mg/L through de novo biosynthesis from glucose. This strain incorporates multiple genetic modifications including overexpression of feedback-resistant DAHP synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr) to enhance phenylpyruvate production. The strain also expresses heterologous decarboxylase (kdc) and reductase (yjgB) for converting phenylpyruvate to 2-phenylethanol, followed by esterification using alcohol acetyltransferase ATF1 from Saccharomyces cerevisiae.

The metabolic engineering strategy for E. coli phenethyl acetate production involves systematic optimization of the entire biosynthetic pathway from glucose to final product. The pathway begins with enhanced flux through the shikimate pathway by overexpressing key enzymes and eliminating feedback inhibition. The aroGfbr gene encodes a feedback-resistant version of DAHP synthase, the first enzyme in aromatic amino acid biosynthesis, preventing inhibition by accumulated aromatic amino acids.

The phenylpyruvate-to-2-phenylethanol conversion in engineered E. coli involves two critical enzymatic steps. The kdc gene from Lactococcus lactis encodes a promiscuous α-ketoacid decarboxylase that converts phenylpyruvate to phenylacetaldehyde. The subsequent reduction to 2-phenylethanol is catalyzed by endogenous aldehyde reductases or overexpressed alcohol dehydrogenases such as yjgB.

The final esterification step utilizes the ATF1 alcohol acetyltransferase from S. cerevisiae, which demonstrates broad substrate specificity for alcohol substrates while maintaining preference for acetyl-CoA as the acyl donor. The expression of ATF1 in E. coli enables the conversion of 2-phenylethanol and acetyl-CoA to phenethyl acetate, completing the biosynthetic pathway from glucose.

Optimization of E. coli ester production systems has revealed several critical factors affecting phenethyl acetate yields. The availability of acetyl-CoA represents a key bottleneck, as this cofactor is required for both ester synthesis and central metabolism. Strategies to enhance acetyl-CoA availability include overexpression of acetyl-CoA synthetase and modification of central metabolic pathways to increase acetyl-CoA pool sizes.

The alcohol substrate availability also significantly impacts ester production efficiency in E. coli systems. The conversion of phenylpyruvate to 2-phenylethanol can be limited by aldehyde reductase activity or cofactor availability. Overexpression of specific alcohol dehydrogenases and optimization of NADH regeneration systems can alleviate these limitations.

Cofactor engineering in E. coli ester production systems focuses on balancing NADH and acetyl-CoA availability. The phenylacetaldehyde reduction step requires NADH, while ester synthesis consumes acetyl-CoA. Metabolic engineering approaches to optimize cofactor ratios include modifying glycolytic flux distribution and expressing heterologous NADH-regenerating enzymes.

The ester biosynthesis platform developed in E. coli demonstrates remarkable versatility for producing diverse acetate esters beyond phenethyl acetate. The same chassis strain can produce ethyl acetate, propyl acetate, isobutyl acetate, and other esters by varying the alcohol production pathways. This platform approach enables multi-product biorefinery systems based on common metabolic infrastructure.

Substrate toxicity represents a significant challenge in bacterial ester production systems. High concentrations of alcohols and esters can inhibit cellular growth and metabolic activity. Strategies to mitigate toxicity include in situ product removal, tolerance engineering, and optimization of production conditions to balance growth and product formation.

The E. coli ester production platform has achieved impressive yields for certain products, with isobutyl acetate production reaching 17.2 g/L representing 80% of the theoretical maximum yield from glucose. These high yields demonstrate the potential for economically viable bacterial ester production systems. The platform's versatility enables rapid adaptation to different target products based on market demands.

Product recovery and purification from bacterial ester production systems typically involve extraction or distillation methods. The volatile nature of many esters facilitates recovery through distillation, though care must be taken to prevent hydrolysis during heating. Alternative recovery methods include liquid-liquid extraction and membrane separation technologies.

Process optimization for bacterial ester production involves systematic evaluation of fermentation conditions including pH, temperature, aeration, and feeding strategies. The optimal conditions balance cellular growth requirements with product formation and stability. Fed-batch fermentation strategies can maintain optimal substrate concentrations while preventing inhibitory accumulation of products.

The integration of bacterial ester production with downstream processing has revealed opportunities for process intensification. Continuous removal of volatile esters during fermentation can prevent product inhibition while simplifying recovery operations. Gas stripping and pervaporation technologies enable in situ product removal with minimal impact on cellular metabolism.

Genetic stability represents a critical consideration for bacterial ester production systems. The expression of heterologous enzymes and metabolic modifications can impose metabolic burdens that select for revertant cells with reduced production capacity. Strategies to maintain genetic stability include chromosomal integration of expression cassettes and optimization of expression levels to minimize metabolic burden.

The economic viability of bacterial ester production depends on achieving high productivities with low-cost substrates. The ability to use glucose and other renewable feedstocks provides advantages over chemical synthesis methods that rely on petroleum-derived substrates. Process intensification through high cell density fermentation and continuous operation can further improve economic attractiveness.

Regulatory considerations for bacterial ester production include ensuring food safety and compliance with relevant regulations. The use of genetically modified organisms requires appropriate containment and safety measures. The final products must meet purity standards for food, cosmetic, or pharmaceutical applications depending on the intended use.

Environmental impact assessment of bacterial ester production reveals generally favorable profiles compared to chemical synthesis methods. The use of renewable feedstocks, mild reaction conditions, and biodegradable catalysts contributes to reduced environmental impact. Life cycle assessments should consider factors including energy consumption, waste generation, and substrate sourcing.

The future development of bacterial ester production systems involves continued optimization of metabolic pathways, enzyme engineering, and process technology. Advances in synthetic biology tools enable more sophisticated pathway design and optimization. The integration of artificial intelligence and machine learning approaches can accelerate strain development and process optimization efforts.

Quality control in bacterial ester production systems requires monitoring of product quality, yield, and process consistency. Analytical methods including gas chromatography and mass spectrometry enable precise quantification of products and impurities. Real-time monitoring systems can provide feedback for process control and optimization.

The market applications for bacterial-produced phenethyl acetate include food flavoring, cosmetic formulations, and pharmaceutical intermediates. The natural classification of biotechnology-derived products provides market advantages in applications where natural ingredients are preferred. The consistent quality and scalability of bacterial production systems support commercial applications.

Physical Description

Colourless liquid; very sweet, rosy-fruity honey-like odou

XLogP3

Boiling Point

Density

LogP

2.30

Melting Point

Mp -31.1 °

-31.1°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1820 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1815 of 1820 companies with hazard statement code(s):;

H318 (78.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (19.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Deodorant

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Acetic acid, 2-phenylethyl ester: ACTIVE